An In-Depth Technical Guide to (Hexahydro-1H-pyrrolizin-yl)methanamine: A Privileged Scaffold in Targeted Protein Degradation
An In-Depth Technical Guide to (Hexahydro-1H-pyrrolizin-yl)methanamine: A Privileged Scaffold in Targeted Protein Degradation
Introduction: Navigating the Isomeric Landscape of a Key Building Block
The hexahydropyrrolizine scaffold, a saturated bicyclic amine, represents a structurally rigid and stereochemically defined framework that has garnered significant interest in medicinal chemistry.[1] Its unique three-dimensional presentation makes it an attractive component for designing molecules that engage with complex biological targets.[1] This guide focuses on (hexahydro-1H-pyrrolizin-yl)methanamine, a derivative of this core structure.
It is critical for the researcher to recognize that the substitution pattern on the pyrrolizine ring system gives rise to multiple isomers, each with distinct chemical properties and reactivity. The user's query specifies (hexahydro-1H-pyrrolizin-1-yl)methanamine , where the aminomethyl group is attached at the 1-position. However, a significant portion of the available commercial and research data pertains to the isomeric structure, (hexahydro-1H-pyrrolizin-7a-yl)methanamine (CAS Number: 78449-73-7).[2][3] This latter isomer, with its aminomethyl group at the bridgehead carbon, is prominently featured as a building block for protein degraders.[4]
This guide will address the core chemical principles applicable to the hexahydropyrrolizine methanamine family, with a specific focus on the well-documented (hexahydro-1H-pyrrolizin-7a-yl)methanamine as a primary exemplar due to the wealth of available data. The principles of synthesis, application, and safety discussed herein provide a robust foundation for researchers working with any isomer of this scaffold.
PART 1: Chemical Structure and Physicochemical Properties
The foundational structure is the pyrrolizidine ring system (also known as hexahydro-1H-pyrrolizine), a heterocyclic organic compound with the molecular formula C₇H₁₃N.[5] The addition of a methanamine group (-CH₂NH₂) results in a C₈H₁₆N₂ molecule.
Isomeric Distinction
The key structural difference between the two primary isomers discussed is the point of attachment of the aminomethyl group.
Caption: 2D structures of the 1-yl (left) and 7a-yl (right) isomers.
The positioning of the substituent dramatically influences the molecule's shape, basicity, and how it presents its functional groups for interaction with biological targets. The 7a-yl isomer, with its substituent at the bridgehead, creates a distinct vector for linking to other molecular fragments, which is a key reason for its utility in drug development.
Physicochemical Data for (Hexahydro-1H-pyrrolizin-7a-yl)methanamine
The following table summarizes the key computed and experimental properties for the 7a-yl isomer, providing a baseline for researchers.
| Property | Value | Source |
| CAS Number | 78449-73-7 | [2] |
| Molecular Formula | C₈H₁₆N₂ | [2] |
| Molecular Weight | 140.23 g/mol | [2] |
| IUPAC Name | (1,2,3,5,6,7-hexahydropyrrolizin-8-yl)methanamine | [2] |
| Synonyms | (Tetrahydro-1H-pyrrolo[1,2-a]pyrrol-7a(5H)-ylmethyl)amine | [3] |
| Physical Form | Liquid | |
| Boiling Point | 46-49 °C at 3 mmHg | |
| Computed XLogP3 | 0.2 | [2] |
| Topological Polar Surface Area | 29.3 Ų | [2] |
PART 2: Synthesis and Methodologies
Proposed Synthetic Protocol: From Alcohol to Amine
This protocol outlines a plausible and widely used two-step method starting from the corresponding alcohol, (hexahydro-1H-pyrrolizin-1-yl)methanol, which is a known compound.[8] This approach involves the conversion of the hydroxyl group to a better leaving group, followed by nucleophilic substitution with an azide, and subsequent reduction.
Step 1: Mesylation of (hexahydro-1H-pyrrolizin-1-yl)methanol
-
Objective: To convert the primary alcohol into a mesylate, creating a good leaving group for subsequent nucleophilic substitution.
-
Procedure:
-
Dissolve (hexahydro-1H-pyrrolizin-1-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.
-
Add triethylamine (Et₃N, 1.5 eq) to the solution to act as a base.
-
Slowly add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate, which can often be used in the next step without further purification.
-
Step 2: Azide Substitution and Reduction to the Primary Amine
-
Objective: To displace the mesylate with an azide ion, followed by reduction of the resulting alkyl azide to the desired primary amine.[7]
-
Procedure:
-
Dissolve the crude mesylate from Step 1 in a polar aprotic solvent such as dimethylformamide (DMF).
-
Add sodium azide (NaN₃, 3.0 eq) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for several hours until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and pour it into water. Extract the product with a suitable organic solvent like ethyl acetate (3x).
-
Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude alkyl azide.
-
Reduction: Carefully dissolve the crude azide in a solvent such as tetrahydrofuran (THF). Add a reducing agent like lithium aluminum hydride (LiAlH₄, 1.5 eq) portion-wise at 0 °C. Caution: LiAlH₄ reacts violently with water.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or IR spectroscopy, looking for the disappearance of the azide peak).
-
Carefully quench the reaction at 0 °C by the sequential addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting mixture until a granular precipitate forms. Filter the solid and wash it thoroughly with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the resulting crude amine by distillation or column chromatography to yield the final product, (hexahydro-1H-pyrrolizin-1-yl)methanamine.
-
Caption: Proposed synthetic workflow from alcohol to amine.
PART 3: Applications in Drug Discovery - The PROTAC Revolution
The primary and most compelling application for this chemical scaffold is in the field of Targeted Protein Degradation (TPD) . Specifically, these molecules serve as building blocks for Proteolysis-Targeting Chimeras (PROTACs) .[4][9]
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
PROTACs are heterobifunctional molecules designed to bring a target Protein of Interest (POI) into close proximity with an E3 ubiquitin ligase.[10][11] This induced proximity leads to the ubiquitination of the POI, marking it for destruction by the cell's natural waste disposal machinery, the 26S proteasome.[12]
A PROTAC molecule consists of three parts:
-
A "warhead" ligand: Binds to the target protein (e.g., a kinase, a transcription factor).
-
An E3 ligase ligand: Recruits an E3 ligase, such as Von Hippel-Lindau (VHL) or Cereblon (CRBN).[5][13]
-
A linker: Covalently connects the two ligands.
The (hexahydro-1H-pyrrolizin-yl)methanamine scaffold is employed as a rigid, non-peptidic E3 ligase ligand, or a precursor to one. Its amine functionality provides a convenient attachment point for the linker, which is then connected to the warhead ligand. The rigid bicyclic structure helps to optimally orient the E3 ligase and the target protein to form a productive ternary complex (E3-PROTAC-Target), which is essential for efficient ubiquitination and subsequent degradation.[10]
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
PART 4: Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be strictly followed. The information below is based on data for the (hexahydro-1H-pyrrolizin-7a-yl)methanamine isomer and general best practices.
Hazard Identification
-
Signal Word: Danger
-
Hazard Statements:
-
H314: Causes severe skin burns and eye damage.
-
-
Pictograms:
-
GHS05 (Corrosion)
-
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[14]
-
Personal Protective Equipment:
-
Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[15]
First Aid Measures
-
If on Skin: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[15]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[15]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Seek medical attention if you feel unwell.[15]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents and acids.
-
Some suppliers recommend storage at 4°C, protected from light.
References
-
(Hexahydro-1H-pyrrolizin-7A-YL)methanamine | C8H16N2 | CID 10654304. PubChem. [Link]
-
E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. ACS Publications. [Link]
-
H NMR Data for Synthesized Compounds, δ, (ppm) and J (Hz). ResearchGate. [Link]
-
SYNTHESIS OF PYRROLIZINES BY INTRAMOLECULAR CAPTURE OF 1,CDIPOLAR INTERMEDIATES IN REACTIONS OF ENAMINES WITH DIMETHYL ACETYLENE. Repository Naturalis. [Link]
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Synthesis of Hexahydropyrrolizine 42. ResearchGate. [Link]
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(hexahydro-1H-pyrrolizin-1-yl)methanol | C8H15NO | CID 544380. PubChem. [Link]
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hexahydro-1H-pyrrolizine - 643-20-9, C7H13N, density, melting point, boiling point, structural formula, synthesis. ChemSrc. [Link]
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An analysis of the n.m.r. spectra (1H, 13C, and, in part 15N and 17O) of pyrrolizin-3-one, and of its aza-derivatives. Taylor & Francis Online. [Link]
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E3 ligase ligand optimization of Clinical PROTACs. Frontiers. [Link]
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Complete 1H NMR assignments of pyrrolizidine alkaloids and a new eudesmanoid from Senecio polypodioides. UTM. [Link]
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Small-molecule degron mimetics for targeted protein degradation. PMC - NIH. [Link]
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Material Safety Data Sheet. Cole-Parmer. [Link]
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Preparation of Amines. CK-12 Foundation. [Link]
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Preparing Amines: Aliphatic & Aromatic Synthesis Methods. Organic Chemistry. [Link]
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Identification of Actionable Targeted Protein Degradation Effector Sites through Site-Specific Ligand Incorporation-Induced Proximity (SLIP). PMC - NIH. [Link]
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24.6 Synthesis of Amines. Organic Chemistry | OpenStax. [Link]
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Identification of actionable targeted protein degradation effector sites through Site-specific Ligand Incorporation-induced Proximity (SLIP). bioRxiv. [Link]
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